molecular formula C9H6ClNO2S B11758980 Methyl 6-chloro-1,3-benzothiazole-4-carboxylate

Methyl 6-chloro-1,3-benzothiazole-4-carboxylate

Cat. No.: B11758980
M. Wt: 227.67 g/mol
InChI Key: JJUSMMSUPRGLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-1,3-benzothiazole-4-carboxylate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl ester group at the 4-position and a chlorine atom at the 6-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1,3-benzothiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization and formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-1,3-benzothiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,3-benzothiazole-4-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the ester group contribute to its reactivity and binding affinity. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-1,3-benzothiazole-4-carboxylate is unique due to the specific positioning of the chlorine atom and the ester group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals .

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

methyl 6-chloro-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)6-2-5(10)3-7-8(6)11-4-14-7/h2-4H,1H3

InChI Key

JJUSMMSUPRGLQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Cl)SC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.